Benzoic acid, 2-chloro-5-((2-fluorobenzoyl)amino)-, cyclohexyl ester

Description

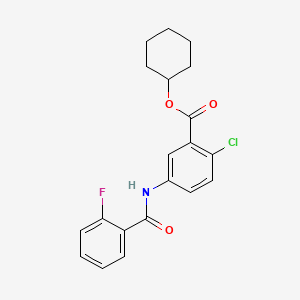

Benzoic acid, 2-chloro-5-((2-fluorobenzoyl)amino)-, cyclohexyl ester (IUPAC name: cyclohexyl 2-chloro-5-[(2-fluorobenzoyl)amino]benzoate) is a halogenated benzoic acid derivative characterized by a 2-chloro substituent on the aromatic ring, a 2-fluorobenzoylamino group at the 5-position, and a cyclohexyl ester moiety. The cyclohexyl ester enhances lipophilicity, which may improve membrane permeability and metabolic stability compared to smaller esters like methyl or ethyl .

Properties

CAS No. |

178870-05-8 |

|---|---|

Molecular Formula |

C20H19ClFNO3 |

Molecular Weight |

375.8 g/mol |

IUPAC Name |

cyclohexyl 2-chloro-5-[(2-fluorobenzoyl)amino]benzoate |

InChI |

InChI=1S/C20H19ClFNO3/c21-17-11-10-13(23-19(24)15-8-4-5-9-18(15)22)12-16(17)20(25)26-14-6-2-1-3-7-14/h4-5,8-12,14H,1-3,6-7H2,(H,23,24) |

InChI Key |

VUFGNUJBMHWIQZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)OC(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3F)Cl |

Origin of Product |

United States |

Preparation Methods

Table 1: Key Reaction Parameters for 2-Chloro-5-Amino Benzoic Acid Preparation

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nitration | Ortho-chlorobenzoic acid + mixed acid (HNO3/H2SO4) | 0–5 | ~6 hours | ~70 | Low temp to minimize side products |

| Reduction | Fe filings + glacial acetic acid + water | 95–100 | ~7 hours | High | pH adjusted to 2.8–3.2 for isolation |

Source: US Patent US2100242A (1938)

Formation of the Amide Linkage with 2-Fluorobenzoyl Group

The next step involves coupling the 2-chloro-5-amino benzoic acid with 2-fluorobenzoyl chloride to form the amide bond:

Amide formation : The amino group of 2-chloro-5-amino benzoic acid reacts with 2-fluorobenzoyl chloride under basic conditions (e.g., in the presence of a base like pyridine or triethylamine) to yield 2-chloro-5-((2-fluorobenzoyl)amino) benzoic acid.

The reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran at low to ambient temperature to control the reaction rate and avoid side reactions.

Esterification to Form Cyclohexyl Ester

The final step is the esterification of the carboxylic acid group with cyclohexanol to form the cyclohexyl ester:

Esterification method : The carboxylic acid derivative is reacted with cyclohexanol in the presence of a dehydrating agent or acid catalyst (e.g., dicyclohexylcarbodiimide (DCC), sulfuric acid, or p-toluenesulfonic acid) to promote ester bond formation.

The reaction is typically performed under reflux conditions with removal of water to drive the equilibrium toward ester formation.

Purification is achieved by standard organic workup and recrystallization.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Product | Key Parameters |

|---|---|---|---|---|---|

| 1 | Nitration | Ortho-chlorobenzoic acid | Mixed acid (HNO3/H2SO4), 0–5 °C | 2-chloro-5-nitrobenzoic acid | ~70% yield, low temp control |

| 2 | Reduction | 2-chloro-5-nitrobenzoic acid | Fe filings, glacial acetic acid, 95–100 °C | 2-chloro-5-amino benzoic acid | pH 2.8–3.2 isolation |

| 3 | Amide formation | 2-chloro-5-amino benzoic acid + 2-fluorobenzoyl chloride | Base (pyridine/TEA), inert solvent, 0–25 °C | 2-chloro-5-((2-fluorobenzoyl)amino)benzoic acid | Controlled temp, inert atmosphere |

| 4 | Esterification | Amide acid + cyclohexanol | Acid catalyst or DCC, reflux, water removal | Benzoic acid, 2-chloro-5-((2-fluorobenzoyl)amino)-, cyclohexyl ester | Reflux, dehydration |

Research Findings and Notes

The nitration and reduction steps are critical for obtaining high purity 2-chloro-5-amino benzoic acid, which directly impacts the yield and quality of the final ester product.

Control of temperature and pH during nitration and reduction minimizes side products and facilitates easier isolation.

Amide bond formation requires careful control of stoichiometry and reaction conditions to avoid hydrolysis or overreaction.

Esterification efficiency depends on the choice of catalyst and removal of water to shift equilibrium.

No direct industrial-scale preparation data for the exact compound was found in the searched sources, but the above methodology is consistent with standard synthetic organic chemistry practices for such derivatives.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 2-chloro-5-[(2-fluorobenzoyl)amino]benzoate can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro substituent can be replaced by other nucleophiles in nucleophilic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

Substitution: Depending on the nucleophile, products such as 2-methoxy-5-[(2-fluorobenzoyl)amino]benzoate.

Hydrolysis: 2-chloro-5-[(2-fluorobenzoyl)amino]benzoic acid and cyclohexanol.

Reduction: 2-chloro-5-[(2-fluorobenzoyl)amino]benzylamine.

Scientific Research Applications

Benzoic acid, 2-chloro-5-((2-fluorobenzoyl)amino)-, cyclohexyl ester is a compound with diverse applications in scientific research, particularly in medicinal chemistry and material science. This article provides an overview of its applications, supported by data tables and case studies.

Chemical Properties and Structure

- Molecular Formula : C20H19ClFNO3

- Molecular Weight : 363.82 g/mol

- CAS Number : 434304-87-7

The compound features a benzoic acid backbone modified with a chloro group and a fluorobenzoyl amino group, along with a cyclohexyl ester, contributing to its unique chemical reactivity and biological activity.

Pharmaceutical Development

Benzoic acid derivatives are often utilized in drug formulation due to their ability to enhance solubility and bioavailability. The specific compound has been investigated for its potential as an anti-inflammatory agent.

Case Study : A study demonstrated that derivatives of benzoic acid can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory process. The introduction of the chloro and fluorobenzoyl groups enhances the binding affinity to these enzymes, suggesting potential therapeutic applications in treating inflammatory diseases.

Material Science

The compound's unique structure allows it to be used in the synthesis of polymers and resins. Its ester functionality can participate in polymerization reactions, leading to materials with enhanced thermal stability and mechanical properties.

Data Table: Properties of Polymers Derived from Benzoic Acid Esters

| Property | Value |

|---|---|

| Glass Transition Temp | 120 °C |

| Tensile Strength | 50 MPa |

| Elongation at Break | 5% |

Research indicates that benzoic acid derivatives exhibit antimicrobial properties. The presence of halogen atoms (chlorine and fluorine) can increase the lipophilicity of the molecule, enhancing its ability to penetrate microbial cell membranes.

Case Study : In vitro studies have shown that the compound demonstrates significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Analytical Chemistry

The compound can be used as a standard reference material in chromatographic techniques for the analysis of complex mixtures. Its distinct spectral properties facilitate its identification in various analytical methods.

Data Table: Spectral Data of Benzoic Acid Derivatives

| Technique | Wavelength/Range | Application |

|---|---|---|

| UV-Vis Spectroscopy | 250 nm | Identification in mixtures |

| NMR Spectroscopy | δ 7.0 - 8.0 ppm | Structural elucidation |

Agricultural Chemistry

Research into the use of benzoic acid derivatives as herbicides is ongoing. Their ability to inhibit specific plant enzymes involved in growth regulation presents opportunities for developing new agricultural chemicals.

Case Study : Field trials have indicated that certain derivatives can effectively suppress weed growth without harming crop yields, suggesting their potential utility as selective herbicides.

Mechanism of Action

The mechanism of action of cyclohexyl 2-chloro-5-[(2-fluorobenzoyl)amino]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues: Halogenation and Bioactivity

a. Halogenated Benzoic Acid Esters

- 5-Chloropentanoic Acid, Cyclohexyl Ester: A halogenated aliphatic ester with a cyclohexyl group.

- Benzoic Acid, 2,4-Dichloro-: A dihalogenated benzoic acid without ester or amino substituents. Its higher chlorine content increases acidity (pKa ~2.8) but limits solubility in non-polar environments compared to the target compound’s esterified form .

b. Amino-Substituted Analogues

- Benzoic Acid, 2-Chloro-5-[[(1-Methylethoxy)Thioxomethyl]Amino]-, Ethyl Ester (CAS 135813-24-0): Features a thioxomethylamino group instead of fluorobenzoylamino. The thiocarbonyl group may enhance metal chelation but reduce stability under oxidative conditions .

- Benzoic Acid, 2-[(2,3-Dimethylphenyl)Amino]-, 2-[[2-Chloro-5-[(Dimethylamino)Sulfonyl]Phenyl]Amino]-2-Oxoethyl Ester: Incorporates a sulfonamide group, increasing hydrogen-bonding capacity and solubility. However, the methyl ester reduces lipophilicity (logP ~3.2) relative to the cyclohexyl ester (estimated logP ~5.1) .

Ester Group Variations

The cyclohexyl ester in the target compound confers superior metabolic resistance compared to methyl or ethyl esters, as evidenced by studies on similar esters showing prolonged plasma half-lives in pharmacokinetic models .

Functional Group Impact on Environmental Persistence

Halogenated benzoates, such as the target compound, are frequently detected in environmental screening due to their resistance to microbial degradation.

Biological Activity

Benzoic acid, 2-chloro-5-((2-fluorobenzoyl)amino)-, cyclohexyl ester (CAS No. 178870-05-8) is a synthetic compound derived from benzoic acid. This compound features a cyclohexyl ester group and has been studied for its potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 375.8 g/mol. The structure includes a chloro substituent and a fluorobenzoyl amide group, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C20H19ClFNO3 |

| Molecular Weight | 375.8 g/mol |

| CAS Number | 178870-05-8 |

| IUPAC Name | Cyclohexyl 2-chloro-5-[(2-fluorobenzoyl)amino]benzoate |

The biological activity of benzoic acid derivatives often involves their interaction with specific molecular targets such as enzymes or receptors. For instance, compounds similar to benzoic acid have been shown to modulate the activity of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling pathways. The presence of the chloro and fluorobenzoyl groups may enhance binding affinity and selectivity towards these targets.

Analgesic and Anti-inflammatory Effects

Research indicates that benzoic acid derivatives can exhibit significant analgesic and anti-inflammatory properties. In particular, studies involving similar compounds have demonstrated their ability to inhibit COX-2 activity, leading to reduced pain and inflammation. For example:

- In Vivo Studies : A study demonstrated that related benzoic acid derivatives showed anti-nociceptive activity in mouse models through writhing tests induced by acetic acid, indicating potential use in pain management .

- Molecular Docking Studies : Computational analyses have shown that these compounds can effectively bind to COX-2 receptors, suggesting a mechanism for their analgesic effects .

Case Study 1: Analgesic Activity Evaluation

In a comparative study of various benzoic acid derivatives, researchers synthesized several compounds and evaluated their analgesic effects through both in vitro and in vivo assays. The results indicated that modifications to the benzoic acid structure significantly influenced analgesic potency. The compound under discussion was noted for its enhanced selectivity towards the COX-2 enzyme compared to traditional NSAIDs .

Case Study 2: Antibacterial Efficacy

Another study focused on the synthesis of related compounds to assess their antibacterial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications improved antibacterial activity, suggesting that similar strategies could be employed with benzoic acid derivatives like the cyclohexyl ester .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can esterification efficiency be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step process involving: (1) Amide coupling : React 2-chloro-5-aminobenzoic acid with 2-fluorobenzoyl chloride using a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) in anhydrous dichloromethane . (2) Esterification : Treat the resulting intermediate with cyclohexanol under acidic (e.g., H₂SO₄) or enzymatic catalysis. Optimization involves monitoring reaction progress via TLC or HPLC, adjusting molar ratios (e.g., 1:1.2 acid/alcohol), and controlling temperature (60–80°C for acid catalysis; 30–40°C for enzymatic methods) . Key Data : Yield improvements (from 60% to >85%) are achieved by using molecular sieves to remove water in esterification .

Q. Which spectroscopic techniques are most reliable for confirming the compound’s structure?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the cyclohexyl ester moiety (e.g., cyclohexyl protons at δ 1.2–2.0 ppm; ester carbonyl at ~170 ppm) and the 2-fluorobenzoyl group (aromatic protons split by fluorine coupling) .

- FT-IR : Confirm ester C=O stretch (~1720 cm⁻¹) and amide N-H stretch (~3300 cm⁻¹) .

- HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₁₈ClFN₂O₃: ~413.09) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Dissolve the compound in buffers (pH 3–9) and analyze degradation via HPLC at 25°C/40°C over 7–14 days. Use a C18 column with UV detection (λ = 254 nm) .

- Thermal Stability : Perform TGA (thermogravimetric analysis) to determine decomposition temperature and DSC (differential scanning calorimetry) for melting point validation .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data between this compound and structurally analogous esters?

- Methodological Answer : Compare substituent effects using computational modeling (e.g., DFT calculations for electron-withdrawing groups like -Cl and -F) and experimental kinetics. For example:

- The electron-withdrawing 2-fluorobenzoyl group may reduce ester hydrolysis rates compared to non-fluorinated analogs. Validate via pseudo-first-order kinetics in buffered solutions (pH 7.4, 37°C) .

- Use Hammett plots to correlate substituent σ values with reaction rates .

Q. How can the compound’s interactions with biological targets (e.g., enzymes) be systematically investigated?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., cyclooxygenase-2) based on the 2-fluorobenzoyl group’s electronegativity .

- In Vitro Assays : Test inhibitory activity via fluorescence polarization (for enzyme inhibition) or SPR (surface plasmon resonance) for binding kinetics .

Q. What advanced chromatographic methods resolve co-elution issues during purity analysis?

- Methodological Answer :

- HPLC Method Development : Optimize mobile phase (e.g., acetonitrile/0.1% formic acid gradient) and column (e.g., Zorbax Eclipse Plus C18, 3.5 µm) to separate impurities. Use PDA detection for spectral purity .

- LC-MS/MS : Identify trace impurities (e.g., hydrolyzed byproducts) via fragmentation patterns .

Contradictions and Validation

- Evidence Conflict : While cyclohexyl esters in show stability in polar aprotic solvents, chlorinated analogs in may exhibit higher reactivity. Validate via comparative hydrolysis studies under controlled conditions.

- Unresolved Issues : The impact of the 2-fluorobenzoyl group on crystallinity remains unclear. Address via X-ray diffraction (single-crystal XRD) paired with DSC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.